molecular formula C8H16N2OS B1462581 3-amino-N-methyl-N-(thiolan-3-yl)propanamide CAS No. 1095531-81-9

3-amino-N-methyl-N-(thiolan-3-yl)propanamide

Cat. No. B1462581
M. Wt: 188.29 g/mol
InChI Key: JYRFJZJIZBJBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-amino-N-methyl-N-(thiolan-3-yl)propanamide” is an organic compound with the CAS Number: 1172392-16-3 . It has a molecular weight of 242.73 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “3-amino-N-methyl-N-(thiolan-3-yl)propanamide” is C7H14N2O3S . Its average mass is 206.263 Da and its mono-isotopic mass is 206.072510 Da .


Physical And Chemical Properties Analysis

“3-amino-N-methyl-N-(thiolan-3-yl)propanamide” is a powder that is stored at room temperature . Its molecular weight is 242.73 .

Scientific Research Applications

Novel Bi-heterocyclic Compounds Synthesis

A study by Abbasi et al. (2020) detailed the synthesis of a novel series of bi-heterocyclic propanamides with promising activity against urease enzymes and less cytotoxic behavior. This research provides insight into the utility of such compounds in developing potential therapeutic agents with minimal side effects (Abbasi et al., 2020).

Antimicrobial and Anticancer Activity

Another study by El Rayes et al. (2019) focused on the anticancer activity of methyl propanamidoalkanoates and N-alkyl propanamides derivatives. These compounds exhibited potent antiproliferative activity against human cancer cell lines, highlighting their potential in cancer therapy (El Rayes et al., 2019).

Antibacterial Activity

Research by Tumosienė et al. (2012) introduced azole derivatives from propanehydrazide and their N′-phenylcarbamoyl derivatives, demonstrating significant antibacterial activity against specific bacterial strains. This indicates the potential of such compounds in addressing bacterial infections (Tumosienė et al., 2012).

Anti-inflammatory Applications

Dassonville et al. (2008) described the synthesis of N-pyridinyl(methyl)indolylpropanamides acting as non-acidic NSAIDs. The compounds showed potent anti-inflammatory activity, suggesting an alternative to traditional NSAIDs for inflammation management (Dassonville et al., 2008).

Bioreduction Processes

A study by Tang et al. (2011) demonstrated the highly enantioselective bioreduction of a related propanamide to produce an intermediate for (S)-duloxetine, indicating the potential of microbial bioreduction in pharmaceutical synthesis (Tang et al., 2011).

Safety And Hazards

The safety information for “3-amino-N-methyl-N-(thiolan-3-yl)propanamide” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 .

Future Directions

While specific future directions for “3-amino-N-methyl-N-(thiolan-3-yl)propanamide” are not available in the retrieved data, research on similar compounds suggests potential applications in the treatment of diseases . For instance, a compound identified through a virtual screen was found to inhibit cancer cell migration in a DNAJA1- and conformational mutant p53-dependent manner . Another compound was used in the production of (S)-duloxetine, a blockbuster antidepressant drug .

properties

IUPAC Name

3-amino-N-methyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-10(8(11)2-4-9)7-3-5-12-6-7/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRFJZJIZBJBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-methyl-N-(thiolan-3-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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